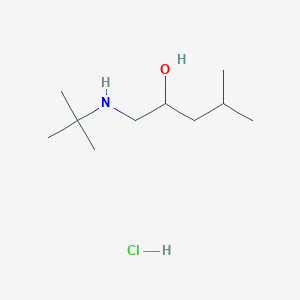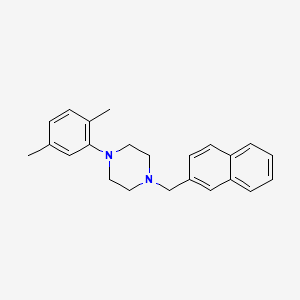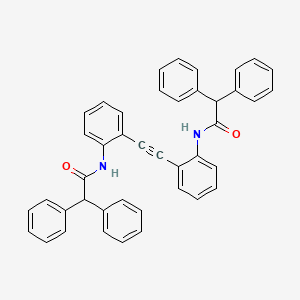![molecular formula C19H13ClF3NO3 B4984162 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells. This compound also inhibits the activity of ITK and TEC, which are involved in T-cell receptor signaling and play a role in the activation and proliferation of T-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to inhibit the proliferation and activation of T-cells, which may have implications for the treatment of autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may allow for less frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide is its potency and selectivity for BTK, ITK, and TEC, which may reduce off-target effects and toxicity. However, one limitation of this compound is its limited solubility, which may require the use of solubilizing agents in experiments. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide. One direction is the evaluation of this compound in combination with other targeted therapies or chemotherapy agents for the treatment of cancer. Another direction is the investigation of this compound in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where the inhibition of B-cell and T-cell signaling may be beneficial. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as to identify biomarkers that may predict response to treatment.
Synthesemethoden
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide involves several steps, starting from the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methoxybenzaldehyde to form the intermediate 5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with furfurylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway that plays a critical role in the survival and proliferation of cancer cells. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell receptor signaling.
Eigenschaften
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-13-4-2-3-12(10-13)24-18(25)17-8-7-16(27-17)14-9-11(19(21,22)23)5-6-15(14)20/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBEXFJJIZZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
